3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
Description
Significance of Pyrazole (B372694) Derivatives in Scientific Disciplines
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. wikipedia.orgmdpi.com This structural motif is a cornerstone in various scientific fields due to its unique chemical properties and biological activities. numberanalytics.comrsc.org The pyrazole ring is an aromatic system, which contributes to the stability of its derivatives. royal-chem.comsphinxsai.com These compounds are versatile scaffolds in the design of new molecules with specific functions. mdpi.comnumberanalytics.com
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com Knorr was also the first to discover the antipyretic action of a pyrazole derivative, which he named antipyrine. sphinxsai.com The first synthesis of the parent pyrazole compound is credited to Edward Buchner in 1889, who discovered it through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net Another classical synthesis method was developed by Hans von Pechmann in 1898 from acetylene (B1199291) and diazomethane. wikipedia.org A significant milestone was the isolation of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. wikipedia.org
The pyrazole nucleus is a privileged scaffold in drug discovery and agrochemical development. mdpi.commdpi.com Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and anticonvulsant properties. globalresearchonline.netwisdomlib.orgnih.gov
In the pharmaceutical industry , numerous drugs incorporate the pyrazole ring. Notable examples include:
Celecoxib (Celebrex): A potent anti-inflammatory drug. wikipedia.orgnih.gov
Sildenafil (Viagra): A well-known treatment for erectile dysfunction. sphinxsai.com
Stanozolol: An anabolic steroid. wikipedia.org
Rimonabant: An anti-obesity drug. nih.gov
Difenamizole: An analgesic agent. nih.gov
The U.S. Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011, highlighting their therapeutic importance. nih.gov
In the agrochemical sector , pyrazole derivatives are crucial components in modern agriculture, primarily used as herbicides and fungicides. numberanalytics.comroyal-chem.com For instance, pyraclostrobin (B128455) is a fungicide effective against various diseases in fruit trees and vegetables. royal-chem.com Other pyrazole derivatives have been developed as potent herbicides that target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org
General Structure and Nomenclature of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
The systematic name, this compound, precisely describes the molecule's structure. It consists of a central pyrazole ring. A phenyl group (C₆H₅) is attached to one of the nitrogen atoms of the pyrazole ring at position 1. A propanoic acid chain (-CH₂CH₂COOH) is connected to the carbon atom at position 4 of the pyrazole ring.
Below is a table summarizing the key identifiers and properties of the compound.
| Property | Value | Source |
| CAS Number | 100142-73-2 | sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₂N₂O₂ | sigmaaldrich.comuni.lu |
| Molecular Weight | 216.24 g/mol | sigmaaldrich.com |
| SMILES String | O=C(O)CCC1=CN(C2=CC=CC=C2)N=C1 | sigmaaldrich.com |
| InChI Key | NBHCOIXHQRCPQV-UHFFFAOYSA-N | sigmaaldrich.com |
Research Landscape and Gaps in Understanding the Compound
The research landscape for this compound itself appears to be focused more on its synthesis and its use as a building block for more complex molecules rather than on its direct biological applications.
Published research demonstrates methods for its synthesis. For example, one approach involves the Vilsmeier-Haack reaction of phenyl hydrazone derivatives to create a pyrazole-4-carbaldehyde, which is then converted to an acrylic acid derivative and subsequently reduced to the final propanoic acid. researchgate.net Studies have compared different reduction methods, such as using Pd-charcoal versus diimide, noting that the diimide method is more economical and involves a simpler operating procedure. researchgate.net
While direct studies on the bioactivity of this compound are not widely reported, research on its close analogues and derivatives is more common. For instance, studies have been conducted on the synthesis and anti-inflammatory activity of (E)-3-(1, 3-diphenyl-1H-pyrazole-4-yl) propanoic acid derivatives. proquest.com Furthermore, research on related sulfamoylphenyl-pyrazolyl-propanoic acids highlights that the unambiguous structural identification of regioisomers formed during synthesis can be challenging with standard spectroscopic techniques, often requiring single-crystal X-ray analysis for confirmation. nih.gov
The compound is commercially available from chemical suppliers who position it as a product for early discovery research, with the buyer assuming responsibility for confirming its identity and purity. sigmaaldrich.com This suggests that the compound is primarily used as a starting material or intermediate in the synthesis of novel compounds for further investigation. The existing literature points to a gap in the comprehensive biological characterization of this compound itself, with current research efforts being more concentrated on synthetic methodology and the exploration of its derivatives.
Structure
3D Structure
Properties
IUPAC Name |
3-(1-phenylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHCOIXHQRCPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427943 | |
| Record name | 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100142-73-2 | |
| Record name | 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 3 1 Phenyl 1h Pyrazol 4 Yl Propanoic Acid and Its Analogues
Classical Synthetic Approaches
Traditional methods for pyrazole (B372694) synthesis have long been established and are still widely used. These approaches often involve cyclization and condensation reactions as key steps.
Cyclization Reactions
Cyclization reactions are fundamental to the formation of the pyrazole ring. A common and historical method involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. youtube.comgoogle.com This reaction, often referred to as the Knorr pyrazole synthesis, proceeds by the initial formation of an imine with one carbonyl group, followed by the formation of an enamine with the second carbonyl, which then cyclizes to form the aromatic pyrazole ring. youtube.com
Another classical approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. google.com However, the hazardous nature of diazo compounds has limited the broad application of this method. google.com More recently, electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine has been developed as a method to produce 4-iodopyrazoles, which can be further functionalized. acs.org
The reaction of α,β-unsaturated aldehydes and ketones with hydrazines is another important cyclization pathway. wikipedia.org This reaction typically yields pyrazolines, which can then be oxidized to form the corresponding pyrazoles. mdpi.comnih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents. mdpi.com For instance, the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature can lead to high yields of specific regioisomers. mdpi.com
Condensation Reactions
Condensation reactions are pivotal in building the precursors for pyrazole synthesis and in modifying the pyrazole core.
Vilsmeier-Haack Reaction in Pyrazole-4-carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles, to produce pyrazole-4-carbaldehydes. bohrium.commdpi.comasianpubs.org These aldehydes are crucial intermediates for the synthesis of a variety of derivatives, including 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid. asianpubs.org The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phthaloyl dichloride. bohrium.comresearchgate.net
The Vilsmeier-Haack reaction can be used to formylate pyrazoles that are already synthesized or it can be part of a one-pot reaction where a hydrazone is cyclized and formylated in situ to yield a 4-formylpyrazole. researchgate.netrsc.org For example, substituted acetophenones can be condensed with phenylhydrazine (B124118) derivatives to form hydrazones, which are then treated with the Vilsmeier reagent to afford 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. bohrium.comresearchgate.net The reaction conditions, such as temperature and reaction time, can influence the outcome and yield of the product. rsc.org
| Starting Material | Reagent | Product | Yield | Reference |
| Substituted Acetophenone (B1666503) Hydrazones | POCl₃/DMF | 1-Substituted-3-aryl-1H-pyrazole-4-carbaldehydes | - | bohrium.com |
| Hydrazones | Vilsmeier Reagent (from Phthaloyl dichloride/DMF) | 4-Formylpyrazoles | - | researchgate.net |
| Hydrazones | Vilsmeier Reagent | 4,4'-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid | Excellent | rsc.org |
Knoevenagel Condensation in Pyrazole Derivative Synthesis
The Knoevenagel condensation is a modification of the aldol (B89426) condensation and serves as a powerful tool for carbon-carbon bond formation. wikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine (B92270). asianpubs.orgwikipedia.org This reaction is particularly useful for extending the carbon chain of pyrazole-4-carbaldehydes to create acrylic acid derivatives, which are precursors to compounds like this compound. asianpubs.org
In the synthesis of pyrazole acrylic acid derivatives, pyrazole-4-carbaldehydes are condensed with active methylene compounds like malonic acid or cyanoacetic acid. asianpubs.org The resulting product is an α,β-unsaturated acid. asianpubs.org A variation of this reaction is the Doebner modification, which uses pyridine as the solvent and often results in decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org However, in some reported syntheses of pyrazole acrylic acids via Knoevenagel condensation, decarboxylation was not observed. asianpubs.org
| Pyrazole-4-carbaldehyde | Active Methylene Compound | Base/Solvent | Product | Reference |
| General Pyrazole-4-carbaldehyde | Malonic acid or Cyanoacetic acid | Pyridine/Piperidine in Ethanol | Pyrazole acrylic acid derivatives | asianpubs.org |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine in Ethanol | Enone | wikipedia.org |
Modern and Green Chemistry Approaches
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. nih.govresearchgate.net These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. nih.govacs.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comrsc.orgnih.gov This technology has been successfully applied to the synthesis of various pyrazole derivatives. tandfonline.comrsc.orgresearchgate.net
Microwave irradiation can be effectively used in various steps of pyrazole synthesis, including the Vilsmeier-Haack reaction for the preparation of pyrazole-4-carbaldehydes. bohrium.com The use of microwave heating can significantly reduce the reaction time and avoid the use of toxic reagents like POCl₃ by enabling the use of alternative Vilsmeier reagents. bohrium.comresearchgate.net For example, a microwave-assisted Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes using a reagent derived from phthaloyl dichloride and DMF has been reported, offering advantages such as operational simplicity and high yields. bohrium.comresearchgate.net
Furthermore, microwave-assisted condensation reactions have been employed for the synthesis of pyrazole precursors. For instance, the condensation of acetophenone and aromatic aldehydes to form chalcones, which are then cyclized with hydrazine hydrate (B1144303), can be efficiently carried out under microwave irradiation. nih.gov Solvent-free microwave-assisted reactions have also been developed, further enhancing the green credentials of the synthesis. nih.govresearchgate.net
| Reaction Type | Reactants | Conditions | Product | Advantages | Reference |
| Vilsmeier-Haack | Hydrazones, OPC-VH reagent | Microwave irradiation | 4-Formylpyrazoles | High yield, avoids toxic reagents | bohrium.com |
| Condensation/Cyclization | Acetophenone, Aromatic aldehydes, Hydrazine hydrate | Microwave irradiation | Pyrazole derivatives | High antibacterial activity | nih.gov |
| Ring Opening | Phenyl glycidyl (B131873) ether, Imidazoles/Pyrazoles | Solvent-free, Microwave (120 °C, 1 min) | Substituted azole compounds | Rapid, competitive yields | nih.gov |
Ultrasound Irradiation Techniques
The application of ultrasound in chemical synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating reactions and improving yields, particularly in the formation of heterocyclic compounds like pyrazoles. The primary effect of ultrasound is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. This phenomenon can significantly enhance the reactivity of chemical species.
In the context of pyrazole synthesis, ultrasound irradiation has been successfully employed to drive multi-component reactions. For instance, the synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones has been efficiently catalyzed by indium(III) chloride in water under ultrasonic conditions. This method is noted for its excellent yields, the use of an environmentally benign solvent (water), and ease of workup. rsc.org Similarly, a green and highly efficient synthesis of 1H-pyrazolo[3,4-b]quinolone derivatives utilizes methanesulfonic acid as a catalyst in an aqueous medium, with ultrasound irradiation drastically reducing reaction times and boosting yields. researchgate.net These examples underscore the potential of sonochemistry to create complex pyrazole analogues under mild conditions. rsc.orgresearchgate.net
Mechanochemical Synthesis
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), represents a significant advancement in green chemistry. This solvent-free approach minimizes waste and can lead to the formation of products that are difficult to obtain through traditional solution-phase synthesis.
The synthesis of pyrazole derivatives via mechanochemical ball milling has been demonstrated to be a highly efficient and environmentally friendly alternative to conventional methods. nih.govproquest.com A notable example is the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines. proquest.com In this process, the reactants are vibrated at high frequency in a metal jar with stainless steel balls. This method not only shortens reaction times and improves yields but also avoids the use of solvents, which often require elevated temperatures and can lead to undesired by-products in parallel solution-based experiments. proquest.com The workup is simplified to dispersing the reaction mixture in water and filtering the product. This technique's sustainability and efficiency make it an attractive strategy for synthesizing pyrazole analogues. nih.gov
Solvent-Free Techniques
Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile organic compounds. These techniques often lead to higher efficiency, easier product isolation, and reduced waste.
Mechanochemical synthesis, as discussed above, is a prime example of a solvent-free method applied to pyrazole synthesis. proquest.com Another significant solvent-free approach involves the use of microwave irradiation. For example, a one-pot, multicomponent reaction for synthesizing pyrano[2,3-c]pyrazoles has been effectively carried out under solvent-free conditions. doi.org In this procedure, a mixture of an aryl hydrazine, a β-ketoester, and a zinc triflate catalyst is heated in a microwave reactor. Subsequently, an aromatic aldehyde and malononitrile (B47326) are added, and the mixture is again subjected to microwave irradiation, affording the final products in excellent yields (92–99%). doi.org These methods highlight the advantages of avoiding traditional solvents, offering cleaner and more efficient pathways to pyrazole-based structures.
Catalytic Methods
Catalysis is fundamental to modern organic synthesis, providing pathways to complex molecules with high selectivity and efficiency. For the synthesis of this compound and its analogues, several catalytic methods are of paramount importance.
Palladium-Catalyzed Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. This reaction is exceptionally useful for introducing aryl or other substituents onto heterocyclic rings, including pyrazoles. The synthesis of 4-substituted pyrazoles often employs a Suzuki coupling strategy, where a 4-halopyrazole is coupled with a suitable boronic acid. nih.govrsc.org
For instance, the synthesis of 4-phenyl-1H-pyrazoles has been achieved via a Suzuki-Miyaura cross-coupling reaction between a 4-iodo-pyrazole derivative and phenylboronic acid. rsc.org Similarly, a general method for producing 4-substituted-1H-pyrazole-3,5-diamines involves the Suzuki coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, followed by reduction. nih.gov The choice of catalyst and ligands, such as those based on palladium, is crucial for the success of these challenging couplings on electron-rich heterocyclic systems. nih.gov
| Pyrazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl Boronic Acids | XPhos Pd G2 | 4-Aryl/Heteroaryl-1H-pyrazole-3,5-diamines | nih.gov |
| Dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | Phenylboronic acid | Pd(OAc)₂/TPPTS | Dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | rsc.org |
| 4-Bromo-N-substituted pyrazoles | Aryl Bromides | Pd(OAc)₂/KOAc | 5-Aryl-4-bromo-N-substituted pyrazoles (via C-H arylation) | utrgv.edu |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂/K₂CO₃ | 5-(Pyrrol-2-yl)-1H-indazoles |
Bismuth Nitrate (B79036) Catalysis in Mannich Reactions
The Mannich reaction is a classic three-component condensation involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine, resulting in an aminoalkylated product. In pyrazole chemistry, the acidic proton on the nitrogen atom can participate in this reaction to form N-Mannich bases.
Bismuth(III) salts, such as bismuth nitrate (Bi(NO₃)₃), have gained prominence as versatile, low-toxicity, and moisture-tolerant Lewis acid catalysts for a wide range of organic transformations. While direct reports detailing bismuth nitrate-catalyzed Mannich reactions specifically for the synthesis of this compound are not prominent, the underlying principles are applicable. Bismuth nitrate can effectively catalyze multicomponent reactions that share mechanistic features with the Mannich reaction by activating carbonyl or imine intermediates. For example, bismuth nitrate has been used to catalyze aza-Diels-Alder reactions, which involve the formation of C-N and C-C bonds from anilines, aldehydes, and enones. It has also been used in the nitration of pyrazoles. nih.gov Given its efficacy as a Lewis acid, bismuth nitrate is a strong candidate for facilitating the formation of the requisite electrophilic iminium ion from formaldehyde and an amine, which would then be attacked by the pyrazole nucleus in a Mannich-type synthesis of pyrazole analogues.
Specific Synthetic Routes to this compound
While various methods exist for constructing substituted pyrazoles, a specific and efficient route to this compound can be envisioned through modern catalytic processes. A highly relevant approach is the copper-catalyzed [3+2] annulation/ring-opening cascade reaction. nih.govutrgv.edu
This strategy involves the reaction between a hydrazone and an exocyclic dienone. For the target molecule, the synthesis would commence with phenylhydrazine, which serves as the source of the N1-phenyl group and the two nitrogen atoms of the pyrazole ring. The other key reactant would be a suitable exocyclic dienone that can provide the carbon backbone for both the pyrazole C4-position and the attached propanoic acid side chain.
A plausible reaction pathway is outlined below:
Hydrazone Formation: Phenylhydrazine is reacted with an appropriate aldehyde to form the corresponding N-phenylhydrazone.
Cascade Reaction: The N-phenylhydrazone undergoes a copper(II)-catalyzed [3+2] annulation reaction with a suitable exocyclic dienone. This initially forms a spiro-pyrazoline intermediate.
Ring-Opening: The spiro intermediate then undergoes a nucleophilic ring-opening cascade, facilitated by water present in the reaction medium. This step cleaves a C-C bond in the dienone-derived portion of the molecule, generating the alkyl-carboxylic acid side chain at the C4 position of the pyrazole ring.
Aromatization: The resulting dihydropyrazole intermediate is oxidized to the aromatic pyrazole, often under aerobic conditions with the copper catalyst, to yield the final product, this compound.
Conversion of Pyrazole-1H-4-yl-acrylic acids to Propanoic acids
A common and effective route to obtaining this compound involves the reduction of the corresponding α,β-unsaturated acrylic acid precursor, β-(4-pyrazol)acrylic acid. nih.gov This transformation specifically targets the carbon-carbon double bond of the acrylic acid moiety, converting it into a saturated propanoic acid chain. Two prominent methods for this reduction are the diimide reduction and catalytic hydrogenation using palladium on charcoal.
Diimide Reduction Method
The diimide reduction method is an economical and effective technique for the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids from their corresponding acrylic acid precursors. lookchem.comresearchgate.net This method, while sometimes resulting in slightly lower yields compared to other reduction techniques, offers a simple operational procedure. lookchem.com The process typically involves dissolving the pyrazole acrylic acid in hydrazine hydrate, followed by the addition of a catalyst like copper sulfate (B86663) and then hydrogen peroxide, ensuring the temperature is controlled. researchgate.net
A general procedure involves dissolving the 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid in hydrazine hydrate. After achieving a clear solution, water is added, and the mixture is cooled in an ice bath. A few crystals of copper sulfate are introduced, followed by the slow addition of hydrogen peroxide, maintaining a low temperature. The reaction mixture is then brought to room temperature, and hydrochloric acid is added. researchgate.net
Pd-Charcoal Reduction Method
Catalytic hydrogenation using palladium on charcoal (Pd-C) is another widely used method for the reduction of β-(4-pyrazole)acrylic acids to their corresponding propanoic acids. nih.govlookchem.comresearchgate.net This method is often compared with the diimide reduction in terms of efficiency and yield. lookchem.comresearchgate.net
In a typical procedure, the 3-(1,3-diphenyl-1H-pyrazol-4-yl) acrylic acid is dissolved in a suitable solvent like ethyl acetate. To this solution, 20% palladium-charcoal and ammonium (B1175870) formate (B1220265) are added with stirring. The reaction is allowed to proceed overnight, and the excess solvent is then removed under reduced pressure. researchgate.net
Synthesis via 3-Benzoylpropionic Acid Derivatives
An alternative synthetic pathway to pyrazole-containing propanoic acids involves the use of 3-benzoylpropionic acid (also known as 4-oxo-4-phenylbutanoic acid) or its derivatives as a key starting material. nih.gov The fundamental principle of this approach lies in the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. youtube.comjk-sci.com In this context, the 3-benzoylpropionic acid derivative provides the 1,3-dicarbonyl equivalent necessary for the cyclization reaction with a hydrazine to form the pyrazole ring.
The synthesis generally proceeds by reacting a substituted hydrazine with a β-ketoester or a 1,3-diketone. youtube.comjk-sci.com The reaction is often catalyzed by an acid and involves the initial formation of an imine, followed by an enamine, which then cyclizes and aromatizes to form the stable pyrazole ring. youtube.com This method is versatile and can be adapted to produce a wide range of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl compound.
One-Pot Synthetic Procedures
One-pot multicomponent reactions (MCRs) have gained significant traction in the synthesis of pyrazole derivatives due to their efficiency, atom economy, and procedural simplicity. mdpi.comnih.gov These reactions allow for the construction of complex molecules like pyrazolylpropanoic acids in a single step from readily available starting materials. mdpi.com
For instance, a one-pot, four-component approach has been developed for the synthesis of coumarin-based pyrano[2,3-c]pyrazoles, which can then be converted to pyrazolylpropanoic acids. mdpi.com This reaction involves the combination of a hydrazine hydrate, ethyl acetoacetate, a formylcoumarin, and a nitrile in the presence of a base like DMAP at room temperature. The resulting pyrano[2,3-c]pyrazole-5-carbonitriles can be subsequently treated with formic acid under reflux to yield the desired pyrazolylpropanoic acids. mdpi.com
Another strategy involves the three-component synthesis of pyrazoles from aldehydes, β-ketoesters, and hydrazines, often facilitated by a catalyst. beilstein-journals.org These methods highlight the power of MCRs in streamlining the synthesis of complex heterocyclic structures.
Derivatization Strategies for Structural Modification
The carboxylic acid functionality of this compound serves as a versatile handle for further structural modifications. A primary derivatization strategy involves the formation of amide derivatives, which can lead to compounds with a diverse range of biological activities.
Amide Derivative Synthesis
The synthesis of amide derivatives from this compound and its analogues is a common strategy to explore structure-activity relationships. tubitak.gov.trtubitak.gov.trgazi.edu.tr This transformation is typically achieved by activating the carboxylic acid group, followed by reaction with a primary or secondary amine.
Esterification Reactions
The conversion of the carboxylic acid group in this compound to an ester is a fundamental transformation for creating a variety of analogues with potentially modified pharmacokinetic and pharmacodynamic properties. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This equilibrium-driven reaction typically utilizes an excess of the alcohol or the removal of water to shift the equilibrium towards the formation of the ester. masterorganicchemistry.comlibretexts.org
Commonly used acid catalysts for Fischer esterification include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is typically heated to reflux to achieve a reasonable reaction rate. mdpi.com For instance, the general procedure involves dissolving the carboxylic acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) and adding a catalytic amount of the strong acid. The mixture is then heated for several hours until the reaction reaches equilibrium.
While specific literature detailing the esterification of this compound is not abundant in the provided results, the synthesis of other pyrazole carboxylate esters has been documented, suggesting the feasibility of this approach. For example, various pyrazole-3-carboxylic acids have been successfully converted to their corresponding esters. researchgate.netresearchgate.net In one instance, pyrazole-3-carboxylic acid chlorides were reacted with different alcohols, with or without a catalyst like pyridine, to yield the corresponding esters. researchgate.net Another study describes the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates by reacting dioxo-esters with hydrazine hydrate in glacial acetic acid. nih.gov The synthesis of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate has also been reported. uni.lu
Table 1: Representative Esterification Conditions for Pyrazole Carboxylic Acids
| Starting Material | Reagents and Conditions | Product | Reference |
| Pyrazole-3-carboxylic acid chlorides | Various alcohols, with/without pyridine, reflux | Corresponding pyrazole-3-carboxylate esters | researchgate.net |
| Substituted ethyl-2,4-dioxo-4-phenyl butanoates | Hydrazine hydrate, glacial acetic acid | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | nih.gov |
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate | (Z)-Ethyl 3-[bis-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl-carbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate | nih.gov |
Introduction of Heterocyclic Moieties (e.g., Thiazole (B1198619), Pyridazine)
The incorporation of additional heterocyclic rings, such as thiazole and pyridazine (B1198779), onto the this compound framework can lead to novel compounds with significantly altered biological activities.
Thiazole Ring Introduction
A prominent method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. While direct use of this compound in a Hantzsch synthesis is not straightforward, it can be chemically modified to generate a suitable precursor. For example, the propanoic acid could be converted to an α-bromoketone, which could then react with a thioamide to form the desired pyrazolyl-thiazole derivative.
Alternatively, a pyrazole-containing thioamide can be reacted with a phenacyl bromide to yield a pyrazolyl-thiazole. For example, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized through the cyclocondensation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides. nih.gov This approach highlights a viable route where the pyrazole core is first functionalized with a thioamide group, followed by the thiazole ring formation.
Multicomponent reactions also offer an efficient pathway to pyrazolyl-thiazole hybrids. One such method involves the condensation of a bromoacetyl-substituted pyranone, thiosemicarbazide, and various carbonyl compounds to yield thiazolyl-pyrazole derivatives. researchgate.net
Table 2: Synthetic Approaches to Pyrazolyl-Thiazole Derivatives
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide, Substituted phenacyl bromides | Ethanol, reflux | 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | nih.gov |
| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compounds | Neat, room temperature | 4-Hydroxy-3-[2-(N'-substituted-hydrazino)-thiazol-4-yl]-6-methyl-pyran-2-one | researchgate.net |
Pyridazine Ring Introduction
The synthesis of pyridazine-containing analogues can be achieved through various cyclization strategies. Pyrazolopyridazines, which are fused ring systems, can be synthesized via the intramolecular cyclization of functionally substituted vic-functionalized arylacetylenes. proquest.com Another approach involves the reaction of pyrazole derivatives with reagents that can form the pyridazine ring.
For instance, a series of pyrazolo[3,4-d]pyridazines were synthesized by reacting pyrazole or isoxazole (B147169) derivatives with hydrazine hydrate. nih.gov This suggests that if this compound or its derivatives could be converted into a suitable precursor with correctly positioned functional groups, cyclization with hydrazine could yield a pyridazine moiety.
Another documented method involves the reaction of 3-oxo-N-(pyrimid-2-yl)butanamide with various reagents to form a range of heterocyclic systems, including pyridazines. nih.gov While not directly starting from a pyrazole derivative, this highlights the types of condensation reactions that can be employed to construct pyridazine rings.
Table 3: Synthetic Approaches to Pyrazolyl-Pyridazine Derivatives
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Pyrazole/isoxazole derivatives | Hydrazine hydrate | Pyrazolo[3,4-d]pyridazines/isoxazolo[3,4-d]pyridazines | nih.gov |
| 3-Oxo-N-(pyrimid-2-yl)butanamide and various reagents | Various, including reflux in ethanol | Pyridazine derivatives | nih.gov |
| Diazotised alkynylamino-1-alkylpyrazoles | Cyclization | Functionalized pyrazolo[3,4-c]pyridazines | proquest.com |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is 216.24 g/mol .
In a typical mass spectrum, the compound is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the carboxyl group (mass of 45) or cleavage of the propanoic acid side chain.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule. For this compound, with the molecular formula C₁₂H₁₂N₂O₂, HRMS would be used to distinguish it from other compounds with the same nominal mass. The precise mass measurement would serve as definitive evidence for the compound's chemical formula.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands for its carboxylic acid and aromatic ring structures.
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoic chain would appear just below 3000 cm⁻¹.
C=C and C=N Stretches: Aromatic ring stretching vibrations (C=C and C=N) are expected in the 1400-1600 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carbonyl | C=O Stretch | 1700 - 1725 | Sharp, Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₁₂H₁₂N₂O₂, the theoretical elemental composition can be calculated based on its molecular weight of 216.24 g/mol . sigmaaldrich.com
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 66.65 |
| Hydrogen (H) | 5.59 |
| Nitrogen (N) | 12.95 |
| Oxygen (O) | 14.80 |
UV-Visible Spectroscopy for Electronic Properties and Ligand Binding
UV-Visible spectroscopy is a valuable tool for investigating the electronic properties of molecules. The absorption of ultraviolet or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the observed absorptions are typically due to π → π* and n → π* electronic transitions.
The pyrazole (B372694) ring and the phenyl group constitute the primary chromophores in this molecule. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons in the conjugated π-system of the aromatic rings. The non-bonding electrons on the nitrogen and oxygen atoms can give rise to n → π* transitions, which are typically of lower intensity.
The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents. Studying the changes in the UV-Vis spectrum upon the addition of metal ions can provide insights into the ligand binding properties of the molecule. The carboxylic acid and the nitrogen atoms of the pyrazole ring are potential coordination sites for metal ions. Upon complexation, a shift in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) is often observed, indicating an interaction between the ligand and the metal ion. This technique is instrumental in determining the stoichiometry and stability of the resulting metal complexes.
While a specific experimental UV-Vis spectrum for this compound is not detailed in the provided search results, a representative dataset for similar pyrazole derivatives is presented below to illustrate the typical electronic transitions observed.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
|---|---|---|---|
| Ethanol | ~250 | ~15,000 | π → π* |
| Ethanol | ~280 | ~8,000 | π → π* |
| Ethanol | ~320 | ~1,500 | n → π* |
Biological and Pharmacological Investigations of 3 1 Phenyl 1h Pyrazol 4 Yl Propanoic Acid and Its Derivatives
Antimicrobial Activities
Derivatives of the pyrazole (B372694) nucleus have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens. These investigations have revealed that structural modifications to the pyrazole ring system can lead to potent antimicrobial agents.
The antibacterial potential of pyrazole derivatives has been widely explored, with many compounds demonstrating significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
A variety of pyrazole derivatives have shown notable activity against clinically relevant bacterial strains. For instance, certain 1,3-diphenyl pyrazole derivatives have demonstrated inhibitory activity against Staphylococcus aureus. nih.gov Specifically, aniline-derived pyrazoles have been identified as moderate growth inhibitors of S. aureus. nih.gov In another study, newly synthesized 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones were tested for their in vitro antibacterial activity against S. aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov The results indicated variable antibacterial activity, with some compounds being most effective against the Gram-positive bacteria. nih.gov
Furthermore, research into 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives has identified potent agents against both staphylococci and enterococci. mdpi.com Some of these compounds were found to be bactericidal and effective at inhibiting and eradicating biofilms of S. aureus and Enterococcus faecalis. mdpi.com Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a propanoic acid moiety, have been synthesized and evaluated for their antimicrobial efficacy against ESKAPE pathogens, a group that includes Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. mdpi.comresearchgate.net One hydrazone derivative bearing a phenyl substituent showed activity against a methicillin-resistant S. aureus (MRSA) strain and moderate activity against E. coli and K. pneumoniae. mdpi.comnih.gov
The introduction of different substituents on the pyrazole core has been shown to modulate antibacterial potency. For example, some imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing effectiveness against Gram-negative strains such as E. coli, K. pneumoniae, and P. aeruginosa. nih.gov
Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. For pyrazole derivatives, a wide range of MIC values has been reported, underscoring the impact of structural variations on activity.
In studies of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, MIC values as low as 0.78 μg/mL were observed against staphylococci and enterococci. mdpi.com For 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones, MIC values against Gram-positive bacteria ranged from 8 to 64 μg/ml, with the most potent compounds showing an MIC of 8 μg/ml against S. aureus. nih.gov Against Gram-negative bacteria, the MICs for these compounds were higher, ranging from 64 to 128 μg/ml. nih.gov
Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that a hydrazone with a phenyl substituent had an MIC of 32 µg/mL against an MRSA strain and 64 µg/mL against E. coli and K. pneumoniae. mdpi.comnih.gov The introduction of a 4-NO2 substitution on the phenyl ring significantly enhanced activity against MRSA and E. faecalis (MIC of 1-8 µg/mL and 0.5-2 µg/mL respectively). mdpi.com Another study on novel 1,3-diphenyl pyrazole derivatives found MIC values as low as 4 μg/mL against Acinetobacter baumannii. nih.gov
The following table summarizes representative MIC values for various pyrazole derivatives against different bacterial strains.
| Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococci, Enterococci | As low as 0.78 | mdpi.com |
| 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones | S. aureus | 8 - 64 | nih.gov |
| 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones | E. coli, P. aeruginosa | 64 - 128 | nih.gov |
| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone (phenyl substituted) | MRSA | 32 | mdpi.comnih.gov |
| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone (phenyl substituted) | E. coli, K. pneumoniae | 64 | mdpi.comnih.gov |
| 1,3-Diphenyl pyrazole derivatives | Acinetobacter baumannii | As low as 4 | nih.gov |
A critical area of antimicrobial research is the development of compounds effective against multidrug-resistant (MDR) pathogens. Several pyrazole derivatives have shown promise in this regard.
Trifluoromethylphenyl-substituted pyrazole compounds have been reported as potent growth inhibitors of MRSA strains, with MIC values as low as 0.39 μg/ml. nih.gov These compounds were also effective against vancomycin-resistant Enterococcus faecalis (VRE) with MICs as low as 1.56 μg/ml. nih.gov Another series of N-(trifluoromethylphenyl) derivatives also demonstrated potent inhibition of Gram-positive bacterial strains, including MRSA, with MIC values as low as 0.78 μg/mL. nih.gov
The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has yielded compounds with activity against a panel of MDR pathogens. mdpi.comnih.gov Specifically, hydrazones containing heterocyclic substituents displayed broad-spectrum activity, including against MRSA (MIC 1–8 µg/mL) and VRE (MIC 0.5–2 µg/mL). mdpi.com Furthermore, certain derivatives showed efficacy against carbapenemase-producing Gram-negative bacteria. mdpi.com The development of 4-[4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives has also provided potent agents against Gram-positive bacteria, with a low tendency for S. aureus and E. faecalis to develop resistance. nih.gov
In addition to their antibacterial properties, pyrazole derivatives have been investigated for their potential as antifungal agents.
Several classes of pyrazole derivatives have demonstrated activity against pathogenic fungi. A study on 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones showed that some of these compounds exhibited good antifungal activity against Aspergillus niger and A. flavus when compared to the commercial antifungal fluconazole. nih.gov
Investigations into 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which also feature a propanoic acid side chain, found that these compounds, at a concentration of 64 µg/mL, demonstrated good antimicrobial activity against the yeast-like fungus Candida albicans. mdpi.com Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed substantial activity against drug-resistant Candida species, including the emerging pathogen Candida auris, with MICs ranging from 0.5 to 64 µg/mL. mdpi.com
Furthermore, newly synthesized pyrazole derivatives have been evaluated for their effects on C. albicans, showing a pronounced impact. biointerfaceresearch.com A separate study on new 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles found them to have lower MIC values against six Candida species compared to fluconazole. mdpi.com
The following table provides a summary of the antifungal activity of certain pyrazole derivatives.
| Derivative Class | Fungal Strain | Activity | Reference |
| 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones | Aspergillus niger, A. flavus | Good antifungal activity | nih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good activity at 64 µg/mL | mdpi.com |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Drug-resistant Candida spp., Candida auris | MICs from 0.5 to 64 µg/mL | mdpi.com |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida species | Lower MICs than fluconazole | mdpi.com |
Antifungal Activity
Anti-inflammatory and Analgesic Properties
Derivatives of pyrazole are well-documented for their anti-inflammatory and analgesic effects, which are key characteristics of non-steroidal anti-inflammatory drugs (NSAIDs). These properties are often linked to the inhibition of enzymes involved in the inflammatory cascade and the modulation of pain signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. The COX enzyme exists in at least two isoforms: COX-1, which is constitutively expressed and involved in physiological functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.
While direct studies on the COX inhibitory activity of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid are not extensively detailed in the available literature, the broader class of pyrazole derivatives has been a focus of research for developing selective COX-2 inhibitors. For instance, some novel 2,6-disubstituted pyridazine-3(2H)-one derivatives, which are also nitrogen-containing heterocycles, have been synthesized and evaluated for their in vitro COX-2 inhibitory efficacy. nih.gov The structural similarity of the propanoic acid moiety to that in established NSAIDs like naproxen, an arylpropionic acid, suggests a potential for interaction with the active site of COX enzymes. mdpi.com Naproxen itself is a non-selective inhibitor of both COX-1 and COX-2. mdpi.com The development of pyrazole-based compounds often aims to achieve selective COX-2 inhibition to minimize the gastrointestinal side effects associated with COX-1 inhibition.
In vivo Analgesic Activity Models (e.g., Acetic Acid Induced Writhing Test)
The analgesic potential of new compounds is frequently assessed using in vivo models, such as the acetic acid-induced writhing test in mice. This test is a chemical method used to induce peripheral pain. The intraperitoneal injection of acetic acid causes the release of endogenous mediators like prostaglandins, which stimulate nociceptors and result in a characteristic stretching and writhing response. nih.govijprajournal.com The reduction in the number of writhes following the administration of a test compound is an indicator of its peripheral analgesic activity. ijprajournal.com
Several studies have demonstrated the analgesic effects of pyrazole derivatives and related heterocyclic compounds in this model. For example, a study on triazine derivatives of phenylpyrazole showed a significant, dose-dependent reduction in acetic acid-induced writhing in mice. nih.gov Another related compound, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA), which shares the propionic acid side chain, has also shown significant analgesic activity, inhibiting writhing by 31.0% and 49.5% at doses of 150 and 300 mg/kg, respectively. researchgate.net These findings underscore the potential of the phenyl-heterocycle-propanoic acid scaffold in developing new analgesic agents.
Table 1: Analgesic Activity of Phenylpyrazole Derivatives and Related Compounds in Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference |
|---|---|---|---|
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | 150 | 31.0% | researchgate.net |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | 300 | 49.5% | researchgate.net |
| Phenylpyrazole-triazine derivative (5c) | 200 | 77% | nih.gov |
| Phenylpyrazole-triazine derivative (10b) | 200 | 98% | nih.gov |
Anticancer and Antiproliferative Activities
In addition to their anti-inflammatory effects, pyrazole derivatives have emerged as a promising class of compounds in oncology research. They have been shown to exert anticancer and antiproliferative effects through various mechanisms, including the inhibition of key enzymes in cancer signaling pathways and the disruption of cellular processes essential for tumor growth.
Inhibition of Kinases (e.g., EGFR)
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold, a fused pyrazole system, has been identified as a key building block for many anticancer agents, including EGFR tyrosine kinase inhibitors (TKIs). researchgate.net For example, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR inhibitors, with some compounds showing potent inhibitory activity against both wild-type and mutant forms of EGFR. researchgate.net While specific data for this compound is limited, the established activity of related pyrazole structures highlights the potential of this chemical class to be developed as kinase inhibitors for cancer therapy. researchgate.netnih.gov
Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, HepG2, HCT116)
The antiproliferative activity of potential anticancer compounds is typically evaluated by their cytotoxic effects on various cancer cell lines. Breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT116) cell lines are commonly used for these in vitro assays.
Numerous studies have reported the cytotoxic potential of pyrazole derivatives against these and other cancer cell lines. For instance, two series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer potency against HeLa, MCF-7, and HCT-116 cancer cell lines. nih.gov One of the compounds, 14g, demonstrated significant cytotoxicity with IC50 values of 4.66 µM and 1.98 µM against MCF-7 and HCT-116 cells, respectively, which were comparable to the standard drug doxorubicin. nih.gov Similarly, 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives have also been synthesized and shown to possess cytotoxic properties against the colorectal RKO carcinoma cell line. mdpi.com These findings indicate that the pyrazole scaffold is a promising template for the design of new cytotoxic agents.
Table 2: Cytotoxic Activity of Pyrazole Derivatives against Various Cancer Cell Lines
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine (9a) | HeLa | 2.59 | nih.gov |
| Pyrazolo[3,4-b]pyridine (14g) | MCF-7 | 4.66 | nih.gov |
| HCT-116 | 1.98 | nih.gov | |
| 4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (3i) | RKO | 9.9 | mdpi.com |
Modulation of Tubulin Polymerization
Microtubules, which are dynamic polymers of α- and β-tubulin, play a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drugs. nih.gov
Several classes of pyrazole derivatives have been investigated as tubulin polymerization inhibitors. nih.govijprajournal.com These compounds often work by binding to the colchicine (B1669291) site on β-tubulin, thereby preventing its polymerization into microtubules. For example, a series of pyrazoline derivatives were synthesized and shown to have potent tubulin polymerization inhibitory activity. nih.gov Another study reported on novel pyrazole-containing derivatives that were found to strongly inhibit tubulin polymerization. ijprajournal.com One particular pyrazole derivative, 5b, was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 µM. mdpi.com Furthermore, a novel pyrazole, designated PTA-1, was found to disrupt microtubule organization and inhibit tubulin polymerization, leading to apoptosis and cell cycle arrest in triple-negative breast cancer cells. nih.gov These studies suggest that the pyrazole scaffold can be effectively utilized to design new anticancer agents that target the microtubule network. nih.gov
Antioxidant Activities
The antioxidant potential of pyrazole derivatives has been a subject of considerable research, with various assays employed to determine their efficacy in combating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases.
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely utilized method to evaluate the antioxidant capacity of chemical compounds. nih.gov This test measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. nih.govresearchgate.net
Several studies have highlighted the DPPH radical scavenging potential of pyrazole derivatives. For instance, a series of 1,3-diaryl-1H-pyrazole-4-carbaldehydes were synthesized and showed antioxidant activity using the DPPH method, with ascorbic acid as a standard. tandfonline.com The antioxidant activity in pyrazole-containing compounds is often attributed to the hydrogen-donating ability of the pyrazole ring or associated functional groups. researchgate.netnih.gov
Research on various pyrazole derivatives has demonstrated their scavenging capabilities. For example, some 4,5-dihydropyrazole-1-carbothioamide derivatives and 3,5-diarylpyrazoles have shown notable radical scavenging activity. nih.gov Additionally, pyrazole-based sulfonamide derivatives have been investigated, with some compounds exhibiting excellent antioxidant activity, comparable to the standard ascorbic acid.
| Compound/Derivative Class | Assay Details | Findings | Reference(s) |
| 1,3-Diaryl-1H-pyrrazol-4-carbaldehydes | DPPH radical scavenging assay; Ascorbic acid as standard. | Showed antioxidant activity. | tandfonline.com |
| 3,5-Diarylpyrazoline derivative | DPPH, hydroxyl, superoxide, and NO anion assays; Compared to Butylated Hydroxytoluene (BHT). | Displayed excellent radical scavenging activity. | nih.gov |
| Pyrazolyl-1,2,4-oxadiazoles | DPPH radical scavenging assay. | Possessed potent DPPH radical scavenging activity. | nih.gov |
| Thienyl-pyrazoles | DPPH and hydroxyl radical scavenging assays; Ascorbic acid and BHA as standards. | Compounds 5g and 5h showed excellent scavenging activities. | researchgate.net |
| Pyrazole-hydrazone derivatives | DPPH radical scavenging assay. | Tested for in vitro antioxidant activities. | rsc.org |
Hydroxyl Radical Scavenging Assays
Hydroxyl radicals (•OH) are highly reactive oxygen species that can cause significant damage to biological molecules. The ability of a compound to scavenge these radicals is a crucial indicator of its antioxidant potential. nih.gov
Investigations into pyrazole derivatives have revealed their capacity for hydroxyl radical scavenging. In one study, a novel class of pyrazoles was synthesized and evaluated, with four compounds exhibiting more potent hydroxyl radical scavenging activity than the standard, ascorbic acid. The most effective compound, 5f , which contains a single electron-donating methyl group, demonstrated a noteworthy EC₅₀ value of 21.46 μg/ml. nih.gov Another study on thienyl-pyrazoles also reported excellent hydroxyl radical scavenging activity for compounds 5g and 5h , with IC₅₀ values of 0.905 ± 0.01 and 0.892 ± 0.01 μM, respectively, which were comparable to the standard butylated hydroxyanisole (BHA). researchgate.net Furthermore, research on 3,5-diarylpyrazoline derivatives has also indicated excellent radical scavenging activity against hydroxyl radicals. jmchemsci.com
| Compound/Derivative | Assay Details | IC₅₀/EC₅₀ Value | Reference(s) |
| Pyrazole derivative 5f | Hydroxyl radical scavenging assay | EC₅₀ = 21.46 μg/ml | nih.gov |
| Pyrazole derivative 5c | Hydroxyl radical scavenging assay | EC₅₀ = 28.56 μg/ml | nih.gov |
| Thienyl-pyrazole 5g | Hydroxyl radical scavenging assay | IC₅₀ = 0.905 ± 0.01 μM | researchgate.net |
| Thienyl-pyrazole 5h | Hydroxyl radical scavenging assay | IC₅₀ = 0.892 ± 0.01 μM | researchgate.net |
| 3,5-Diarylpyrazoline derivative | Hydroxyl radical scavenging assay | Not specified | jmchemsci.com |
Ferric Reducing Antioxidant Power (FRAP) and Phosphomolybdenum Reducing Antioxidant Power (PMRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction capacity is an important aspect of antioxidant activity. researchgate.net Similarly, the Phosphomolybdenum Reducing Antioxidant Power (PMRAP) assay, also known as the total antioxidant capacity assay, is a spectrophotometric method that evaluates the reduction of Molybdenum (VI) to Molybdenum (V) by an antioxidant compound. nih.gov
Studies on various heterocyclic compounds, including those with pyrazole scaffolds, have utilized these assays. For instance, new thiazolidine-4-one derivatives based on a 4-aminophenazone scaffold were evaluated using both FRAP and PMRAP assays, demonstrating their antioxidant potential. researchgate.net In another study, theophylline-derived thiazolidine-4-ones were assessed for their phosphomolybdenum reducing power, with some compounds showing an effect superior to their precursor hydrazone derivatives. nih.gov Research on pyrazole derivatives has also included the FRAP assay to determine their reducing capabilities, with some compounds registering significant FRAP values.
Antidiabetic Activity
The exploration of pyrazole derivatives has extended to their potential role in managing diabetes, a chronic metabolic disorder.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that plays a crucial role in glucose metabolism. Inhibiting this enzyme is a recognized therapeutic strategy for managing type 2 diabetes. rsc.org Several pyrazole-containing compounds have been investigated as DPP-4 inhibitors.
A study focused on new pyrazole-incorporated thiosemicarbazones identified potent DPP-4 inhibitors. rsc.org Specifically, the compound 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide emerged as a highly effective inhibitor with an IC₅₀ value of 1.266 ± 0.264 nM, which was more potent than the standard drug, sitagliptin (B1680988) (IC₅₀ = 4.380 ± 0.319 nM). nih.gov Further research into (1,3-diphenyl-1H-pyrazol-4-yl)methylamine analogues also led to the discovery of selective DPP-4 inhibitors. The structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring significantly influenced the inhibitory activity against DPP-4.
| Compound/Derivative Class | Target | Key Findings | Reference(s) |
| Pyrazole-incorporated thiosemicarbazones | DPP-4 | Identified a compound with an IC₅₀ value of 1.266 ± 0.264 nM, more potent than sitagliptin. | rsc.orgnih.gov |
| (1,3-Diphenyl-1H-pyrazol-4-yl)methylamine analogues | DPP-4 | 2,4-dichloro substituents on the 3-phenyl ring were preferred for DPP-4 inhibition. |
Neuroprotective Activity
Neurodegenerative diseases are characterized by the progressive loss of structure or function of neurons. Research has begun to uncover the neuroprotective potential of pyrazole derivatives.
Studies have shown that certain pyrazole and pyrazolo[3,4-d]pyridazine derivatives exhibit significant neuroprotective effects. In an investigation against 6-hydroxydopamine (6-OHDA)-induced cell death in neuroblastoma SH-SY5Y cells, several synthesized compounds demonstrated significant cell protection. One of the pyrazolo[3,4-d]pyridazine compounds, 5e , was particularly noteworthy, exhibiting over 100% relative neuroprotection (110.7 ± 4.3%) and a high cell viability index.
Furthermore, a study on N-propananilide derivatives bearing a pyrazole ring found that all twelve synthesized compounds possessed neuroprotective activity against a 6-OHDA-induced neurotoxicity model. The protective mechanism was linked to the reduction of pro-apoptotic proteins like Bax and caspase-3 expression levels.
Enzyme Inhibition (General)
The broader class of pyrazole derivatives has been recognized for its potential to inhibit various enzymes, a characteristic that underpins many of their therapeutic effects. These compounds can be tailored to fit into the active sites of specific enzymes, thereby modulating their activity. For instance, pyrazole-containing compounds have been investigated as inhibitors of enzymes crucial for the survival of pathogens or the progression of diseases. The structural versatility of the pyrazole nucleus allows for the synthesis of a vast number of derivatives, which can be screened for specific biological activities, including enzyme inhibition.
Insecticidal and Acaricidal Activities
Derivatives of phenylpyrazole have demonstrated significant potential as insecticides and acaricides. Research into novel phenylpyrazole analogues has been driven by the need for new pest control agents with improved efficacy. One study focused on the design and synthesis of new phenylpyrazole derivatives, which were then screened for their insecticidal activities against various pests. For example, certain novel phenylpyrazole analogues have shown high mite-killing efficacy. The mechanism of action for some phenylpyrazole insecticides involves the disruption of the central nervous system of insects. Molecular docking studies have been employed to understand the interaction of these compounds with their target receptors, such as the gamma-aminobutyric acid (GABA) receptor.
A series of 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings were synthesized and evaluated for their insecticidal properties. Some of these compounds exhibited good activity against Aphis fabae, with one derivative showing mortality rates comparable to the commercial insecticide imidacloprid (B1192907) at a concentration of 12.5 mg/L. Another study focused on N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) derivatives, with one compound demonstrating 84% larvicidal activity against Plutella xylostella at a very low concentration of 0.1 mg L−1. These findings highlight the potential for developing new insecticides based on the pyrazole scaffold.
Herbicidal Activity
While the pyrazole scaffold is a prominent feature in many biologically active compounds, specific research detailing the herbicidal activity of this compound is not extensively available in the public domain. However, the broad-spectrum bioactivity of pyrazole derivatives suggests that this is a potential area for future investigation.
Anti-Tuberculosis Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-tuberculosis agents. Pyrazole derivatives have emerged as a promising class of compounds in this area.
Inhibition of Mycobacterium tuberculosis CYP121A1
One of the key targets in the development of new anti-tuberculosis drugs is the cytochrome P450 enzyme CYP121A1, which is essential for the viability of Mtb. A series of imidazole (B134444) and triazole diarylpyrazole derivatives have been synthesized and evaluated for their ability to bind to and inhibit this enzyme. These studies have shown that specific substitutions on the pyrazole ring system can lead to potent inhibitors of Mtb CYP121A1. For instance, imidazole derivatives with longer or branched-chain alkoxy substitutions have demonstrated optimal activity against Mtb. Similarly, triazole derivatives containing a chlorobenzene (B131634) ring were found to be more active than those with a fluorobenzene (B45895) ring.
Binding affinity studies, using techniques such as UV-vis spectroscopy and protein-detected 1D 19F-NMR spectroscopy, have confirmed the direct interaction of these pyrazole derivatives with the active site of CYP121A1. The dissociation constants (Kd) for some of these compounds were found to be in the low micromolar range, indicating tight binding to the enzyme.
Table 1: Antimycobacterial Activity and CYP121A1 Inhibition of Pyrazole Derivatives
| Compound Type | Substituent | MIC90 (µg/mL) | Kd (µM) |
|---|---|---|---|
| Imidazole | Propyloxy | 3.95 | 11.73 |
| Imidazole | Isopropyloxy | - | 17.72 |
| Triazole | Methoxy (with 4-chloroaryl pyrazole) | 4.35 | 5.13 |
Data sourced from studies on diarylpyrazole derivatives.
Other Reported Biological Activities (e.g., Antiviral, Antimalarial, Anticonvulsant)
The versatility of the pyrazole scaffold extends to a range of other biological activities.
Antiviral Activity: Pyrazole derivatives have been investigated for their antiviral properties against a variety of viruses. For example, a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles have shown in vitro activity against herpes simplex virus type-1. Other studies have synthesized pyrazole-based heterocycles that exhibit antiviral activity against avian influenza virus (H5N1). The mechanism of antiviral action can vary, with some compounds interfering with viral replication. Recently, pyrazole derivatives bearing a hydroxyquinoline scaffold have demonstrated promising antiviral activity against a range of coronaviruses, including SARS-CoV-2.
Antimalarial Activity: The fight against malaria has also benefited from the exploration of pyrazole derivatives. Several pyrazole compounds have shown significant antiplasmodial activity in both in vitro and in vivo models. Some derivatives have been found to be as active as chloroquine (B1663885) against sensitive strains of Plasmodium falciparum and have also shown efficacy against chloroquine-resistant strains. The proposed mechanisms of action for some of these compounds include the inhibition of parasitic enzymes such as dihydrofolate reductase.
Anticonvulsant Activity: The pyrazole structure is a known pharmacophore in compounds with central nervous system activity, including anticonvulsant properties. Various synthesized pyrazole derivatives have been evaluated in animal models of seizures and have shown significant protective effects. Some of these compounds have demonstrated potency comparable to or greater than existing antiepileptic drugs. The anticonvulsant activity of these derivatives is often linked to their ability to modulate neurotransmitter systems, such as by increasing the levels of the inhibitory neurotransmitter GABA in the brain.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Modifications on Biological Activity
The biological activity of pyrazole (B372694) derivatives is intricately linked to the nature and position of substituents on the core scaffold. nih.gov Researchers have systematically investigated these relationships to design more potent and selective compounds.
Effect of Aryl Moiety Variations
The aryl group attached to the pyrazole ring plays a pivotal role in modulating biological activity. Studies on related pyrazole-based compounds have shown that variations in the aryl moiety can significantly impact their inhibitory potency against various biological targets. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, the nature of the substituent on the phenyl ring at the 3-position had a clear effect on anti-mycobacterial activity. mdpi.com
Similarly, research on 3,5-diphenylpyrazole (B73989) derivatives revealed that the initial compound, without any functionalization on the phenyl moieties, already demonstrated significant inhibitory activity. nih.gov This highlights the intrinsic contribution of the phenyl groups to the compound's biological profile. Further modifications to these aryl rings are a key strategy in lead optimization.
Influence of the Propanoic Acid Side Chain
The propanoic acid side chain at the 4-position of the pyrazole ring is a critical determinant of the molecule's properties and biological interactions. The synthesis of regioisomers of related compounds, such as 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, underscores the importance of the precise positioning of this side chain for desired activity. nih.gov The carboxylic acid group, in particular, can engage in crucial hydrogen bonding interactions with biological targets.
Role of Halogenation
The introduction of halogen atoms into the structure of phenylpyrazole derivatives is a well-established strategy to enhance biological activity. Halogenation can influence the compound's lipophilicity, metabolic stability, and binding interactions. nih.govnih.gov For example, the presence of a 4-chlorophenyl group at the N1 position of the pyrazole ring, as seen in 3-[1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid, can significantly alter its electronic properties and, consequently, its biological profile. epa.gov Studies on other halogenated pyrazole derivatives have shown that the type and position of the halogen can lead to a substantial increase in antimicrobial activity. nih.gov
Impact of Methyl Groups and Electron-Donating/Withdrawing Groups
The electronic nature of substituents on the pyrazole and phenyl rings has a profound effect on the compound's reactivity and biological activity. nih.govnih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic systems, thereby influencing their interactions with biological macromolecules. scielo.brresearchgate.net
For instance, in a study of pyrazole derivatives, compounds bearing strong electron-donating amine-based groups exhibited the best antimycobacterial activity, while those with electron-withdrawing groups were inactive. mdpi.com Conversely, other studies have shown that electron-withdrawing groups can enhance the activity of certain pyrimidine (B1678525) hybrids. researchgate.net The strategic placement of methyl groups, which are weakly electron-donating, can also fine-tune the biological activity. nih.gov
Pharmacophore Model Development
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov For pyrazole-based compounds, pharmacophore models have been developed to understand the key features necessary for their observed biological effects. nih.govscitechjournals.com
These models typically highlight the importance of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. For instance, a five-point pharmacophore model for pyrazole derivatives might include two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. tandfonline.com The development of such models for 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid and its analogs can guide the rational design of new compounds with improved potency and selectivity.
Exploring Selective Inhibition Mechanisms
The selective inhibition of specific biological targets is a paramount objective in modern drug discovery. The pyrazole scaffold, a key feature of this compound, has emerged as a versatile platform for developing potent and selective inhibitors of various enzymes. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies on a range of pyrazole-based analogs have provided critical insights into the molecular determinants of selective inhibition. These investigations have systematically explored how modifications to the pyrazole core and its substituents influence binding affinity and inhibitory potency against different targets.
Research into pyrazole derivatives has demonstrated that even subtle structural alterations can lead to significant changes in inhibitory activity and selectivity. For instance, studies on pyrazole-based inhibitors of meprins, a family of metalloproteases, have highlighted the importance of the substitution pattern on the pyrazole ring. A 3,5-diphenylpyrazole scaffold was found to exhibit high potency against meprin α, indicating that the aryl groups at these positions play a crucial role in target engagement. nih.gov The exploration of different substituents on these phenyl rings has been a key strategy in optimizing selectivity.
Furthermore, the pyrazole framework has been successfully utilized to develop selective inhibitors for protein kinases, which are critical regulators of cellular processes. A notable example is the discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK). nih.gov Structure-based design and optimization of this series led to the identification of highly selective compounds suitable for in vitro and in vivo studies. nih.gov Similarly, derivatives based on a 3-phenyl-1H-5-pyrazolylamine scaffold have been identified as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a key target in certain types of leukemia. nih.gov The SAR studies in this context revealed that specific carbamate (B1207046) series derived from this scaffold showed enhanced growth inhibition of cancer cells with FLT3 mutations. nih.gov
The propanoic acid moiety of this compound is another critical feature influencing its potential for selective inhibition. This group can participate in key ionic or hydrogen bonding interactions within the active site of a target enzyme. The strategic placement of this acidic functional group, combined with the specific arrangement of the phenyl and pyrazole rings, can dictate the compound's ability to discriminate between closely related enzymes.
The following tables summarize the structure-activity relationships of various pyrazole derivatives, illustrating how different structural modifications impact their inhibitory potency against specific targets. While these compounds are not identical to this compound, the data provides valuable insights into the principles governing selective inhibition within this chemical class.
Table 1: Structure-Activity Relationship of Pyrazole Derivatives as Meprin α Inhibitors nih.gov
| Compound | R Group | Inhibitory Activity (IC₅₀, nM) |
| 7a | Phenyl | Low nanomolar range |
| 14a | Methyl | Decreased activity |
| 14b | Benzyl | Decreased activity |
| 14c | Cyclopentyl | Similar activity to 7a |
This table illustrates how the nature of the substituent at a specific position of the pyrazole ring influences the inhibitory potency against meprin α. The data is based on the findings reported in the study on pyrazole-based inhibitors of meprins. nih.gov
Table 2: Potency of 3-Phenyl-1H-5-pyrazolylamine Derivatives as FLT3 Inhibitors nih.gov
| Compound Series | Key Structural Feature | Cellular Potency |
| Carbamate Series 1 | Specific carbamate linkage | Potent growth inhibition of FLT3-mutated cells |
| Carbamate Series 2 | Alternative carbamate linkage | Potent growth inhibition of FLT3-mutated cells |
This table highlights the discovery of two potent carbamate series based on the 3-phenyl-1H-5-pyrazolylamine scaffold for the inhibition of FLT3. The specific nature of the carbamate group was found to be critical for cellular efficacy. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in screening for potential drug candidates by estimating their binding affinity and mode of interaction with a protein's active site. While direct docking studies on 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid are not extensively published, research on structurally similar pyrazole (B372694) derivatives provides valuable insights into its potential biological activities.
Docking studies on various pyrazole derivatives consistently show that the pyrazole core and its substituents are key to establishing interactions within protein binding pockets. The 1-phenyl group and the pyrazole ring itself frequently engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. The propanoic acid side chain offers a potential site for hydrogen bonding and ionic interactions, particularly with positively charged residues such as arginine and lysine.
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol or kJ/mol), quantifies the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction. Studies on related pyrazole compounds against various kinases show that these molecules can achieve significant binding affinities, suggesting they are promising scaffolds for inhibitor design. For example, docking of pyrazole derivatives against receptor tyrosine kinases and other protein kinases has revealed binding energies indicating strong inhibitory potential. nih.gov All tested ligands were observed to dock deeply within the binding pocket of the target proteins, forming critical hydrogen bonds. nih.gov
Table 1: Predicted Binding Affinities of Related Pyrazole Derivatives Against Various Protein Kinases
| Compound Derivative | Target Protein (PDB ID) | Binding Energy (kJ/mol) |
|---|---|---|
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 |
This data is derived from studies on related pyrazole derivatives to illustrate the binding potential of the scaffold. nih.gov
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a well-established target for type 2 diabetes treatment. Molecular docking studies of pyrazole-containing compounds have identified them as potent DPP-4 inhibitors. The interactions are specific and crucial for inhibition. For instance, the pyrazole scaffold and its phenyl substituent can form π-π interactions with key residues such as Arg358 and Tyr666 in the DPP-4 active site. The potency of these inhibitors is often enhanced by additional interactions with the S1 and S2 subunits of the enzyme's binding pocket. nih.gov
Tyrosinase and other Kinases: Tyrosine kinases are critical in cellular signaling pathways, and their dysregulation is linked to diseases like cancer. Pyrazole derivatives have been docked against various tyrosine kinase receptors, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), showing potential as inhibitors. nih.gov The docking results for these complexes highlight interactions with key amino acids in the ATP-binding site, which is crucial for kinase inhibition.
Meprin α/β: Meprins are metalloproteases involved in inflammation and fibrosis. Docking studies of pyrazole-based inhibitors against meprin α and meprin β have suggested that the pyrazole core can establish π-π interactions with tyrosine residues (Y187 in meprin α and Y211 in meprin β). Furthermore, an acidic moiety, such as the propanoic acid group in the title compound, is predicted to form strong ionic interactions or charged hydrogen bonds with arginine residues (R242 in meprin α, R238 in meprin β), contributing significantly to potent inhibition.
Polyphenol Oxidase (PPO): Currently, there is limited specific information available from the search results regarding the molecular docking of this compound or its close analogs with Polyphenol Oxidase.
Table 2: Key Ligand-Enzyme Interactions for Pyrazole Scaffolds
| Enzyme Target | Key Interacting Residues | Type of Interaction |
|---|---|---|
| DPP-4 | Arg358, Tyr666 | π-π stacking |
| DPP-4 | Glu205, Glu206 | Hydrogen bonding/Electrostatic |
| Meprin α | Tyr187 | π-π stacking |
| Meprin α | Arg242 | Ionic interaction / Hydrogen bond |
| Meprin β | Tyr211 | π-π stacking |
This table summarizes common interactions observed in docking studies of various pyrazole-based inhibitors against their respective enzyme targets.
Quantum Mechanical Calculations
Quantum mechanical methods are used to investigate the electronic structure and intrinsic properties of a molecule with high accuracy.
Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of molecules. For various pyrazole derivatives, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been employed to optimize the molecular geometry and calculate electronic parameters. Such studies confirm that pyrazole derivatives often adopt a planar conformation, which facilitates favorable stacking interactions within protein active sites.
Analysis of the electronic structure provides deep insights into a molecule's stability and reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
HOMO-LUMO Energy Gap (ΔE): The energy difference between HOMO and LUMO is a critical indicator of molecular stability. A large energy gap suggests high electronic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Studies on pyrazole-carboxamides and other related structures show that the HOMO and LUMO are often delocalized across the conjugated system of the pyrazole and phenyl rings. The HOMO-LUMO gap for a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, was calculated to be approximately 4.458 eV, indicating high electronic stability.
Table 3: Frontier Molecular Orbital Energies (HOMO, LUMO) and Energy Gaps for Related Pyrazole Derivatives from DFT Studies
| Pyrazole Derivative Analyzed | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyrazole-carboxamide derivative 6 | -5.63 | -1.41 | 4.21 |
| Pyrazole-carboxamide derivative 8 | -5.67 | -1.79 | 3.88 |
This data is compiled from DFT studies on various pyrazole derivatives to illustrate the typical range of electronic properties for this class of compounds.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. MD simulations have been performed on complexes of pyrazole-carboxamide inhibitors with their target enzymes. These studies track the trajectory of the ligand within the binding site, and the stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand's position from its initial docked pose. A stable RMSD value over the course of the simulation (e.g., tens to hundreds of nanoseconds) indicates that the ligand remains securely bound in its predicted orientation, thus validating the docking results.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |
| Arginine |
| Lysine |
| Phenylalanine |
| Tryptophan |
| Tyrosine |
| 2-oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid |
Dynamic Behavior and Conformational Space of Derivatives
A study on pyrazole-phenyl semicarbazone derivatives, which share the core phenyl-pyrazole scaffold, utilized MD simulations to investigate the dynamic behavior and structural changes of these systems. The simulations, by calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), provided insights into the stability and flexibility of different parts of the molecules. nih.govresearchgate.net Such analyses are crucial for understanding how these molecules might adapt their conformation upon binding to a biological target. For instance, in a series of pyrazole-containing imide derivatives, MD simulations were employed to explore the most probable binding mode with Heat Shock Protein 90α (Hsp90α). nih.govresearchgate.net These simulations can reveal key conformational changes and interactions that govern the binding affinity and specificity.
The exploration of conformational space is vital for identifying the bioactive conformation of a molecule. Computational methods can generate a multitude of possible conformations and, through energy calculations, identify the most stable ones. This information is critical for pharmacophore modeling and understanding structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are a cornerstone of modern drug design, establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ingentaconnect.com
3D QSAR Modeling
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling provides a more detailed understanding of SAR by considering the three-dimensional properties of molecules. ingentaconnect.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the biological activity of compounds with their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. ingentaconnect.combenthamdirect.com
While a specific 3D-QSAR study on this compound was not identified, numerous studies on other pyrazole derivatives highlight the utility of this approach. For example, a 3D-QSAR study on pyrazole derivatives as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis generated contour maps that indicated the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity would enhance or diminish the biological activity. ingentaconnect.combenthamdirect.com These models provide a roadmap for designing more potent inhibitors. Another study on pyrazole derivatives as acetylcholinesterase inhibitors correlated electrostatic and steric contour maps with the inhibitory activity, providing valuable information for future drug design. shd-pub.org.rs
In a typical 3D-QSAR study, a dataset of molecules with known biological activities is aligned, and their molecular fields are calculated. Statistical methods, such as Partial Least Squares (PLS), are then used to build a predictive model. The resulting contour maps visually represent the regions around the molecule where modifications are likely to impact activity. For pyrazole derivatives, these studies often reveal the importance of the substitution pattern on both the pyrazole and phenyl rings for biological activity. nih.gov
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)
The way molecules pack in a crystal lattice is determined by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting the solid-state properties of a compound, such as solubility and stability. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.goviucr.org
For pyrazole carboxylic acid derivatives, Hirshfeld surface analysis reveals the relative contributions of different types of intermolecular contacts. nih.govcambridge.org A study on 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid showed that H···H (41.5%) and O···H/H···O (22.4%) contacts were the most significant, indicating the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.goviucr.org The O···H/H···O contacts correspond to the classic carboxylic acid inversion dimers formed via pairwise O—H⋯O hydrogen bonds. nih.goviucr.orgresearchgate.net
Hydrogen bonding is a key directional interaction in pyrazole derivatives. nih.gov The pyrazole ring itself contains both hydrogen bond donor (N-H) and acceptor (N) sites, allowing for the formation of various hydrogen bonding motifs, such as chains and rings. nih.govaip.orgnih.gov In addition to the pyrazole core, the carboxylic acid group of this compound is a potent hydrogen bond donor and acceptor. The interplay of these interactions, along with weaker C-H···O and C-H···π interactions, dictates the supramolecular architecture. nih.gov The analysis of these interactions provides insights into the molecular recognition processes that are fundamental to biological activity.
The table below summarizes the percentage contributions of the most important intermolecular contacts to the Hirshfeld surface for a related pyrazole carboxylic acid derivative. nih.gov
| Intermolecular Contact | Contribution (%) |
| H···H | 41.5 |
| O···H/H···O | 22.4 |
| C···H/H···C | 13.1 |
| N···H/H···N | 8.7 |
Prediction of Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. In silico methods are increasingly used to predict these properties early in the drug discovery process, helping to identify compounds with favorable ADME characteristics and flag potential liabilities. nih.govrsc.org
For this compound, various physicochemical properties that influence its pharmacokinetics can be predicted using computational tools. Public databases like PubChem provide predicted values for properties such as the logarithm of the partition coefficient (XlogP), which is an indicator of lipophilicity and affects absorption and distribution. uni.lu
Studies on other pyrazole derivatives have demonstrated the utility of in silico ADME predictions. For instance, the SwissADME online tool has been used to estimate properties like oral bioavailability, blood-brain barrier penetration, and inhibition of cytochrome P450 (CYP) enzymes for various pyrazole-containing compounds. researchgate.netorientjchem.org Such predictions can guide the structural modification of lead compounds to improve their pharmacokinetic profiles. For example, a study on sulfonamide derivatives tethered with pyrazole predicted their ADMET properties to assess their potential as drug candidates. nih.gov
The table below presents some predicted pharmacokinetic and physicochemical properties for this compound, as obtained from publicly available computational models. uni.lu
| Property | Predicted Value |
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| XlogP | 1.6 |
| Monoisotopic Mass | 216.08987 Da |
It is important to note that these are predicted values and require experimental validation. However, they provide a valuable initial assessment of the compound's drug-like properties.
Future Directions and Emerging Research Avenues
Development of More Accurate Computational Models and Force Fields
The advancement of computational techniques is central to the future exploration of pyrazole (B372694) derivatives. Molecular modeling studies, including molecular docking, molecular dynamics (MD) simulations, and 3-dimensional quantitative structure-activity relationship (3D-QSAR) models, are crucial for designing potent and selective inhibitors for various biological targets. nih.govnih.gov These methods help elucidate the specific interactions between a compound and the active site of a target protein, as demonstrated in studies of pyrazole derivatives as RET kinase inhibitors. nih.govnih.gov
For these models to be effective, they require precise structural and physicochemical data. Unambiguous structure determination, often achieved through single-crystal X-ray analysis, provides the foundational data for building and validating these computational models. nih.gov Furthermore, predicted properties, such as collision cross-section values, offer additional parameters for refining simulations.
Table 1: Predicted Collision Cross Section (CCS) for 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 217.09715 | 146.9 |
| [M+Na]+ | 239.07909 | 154.7 |
| [M-H]- | 215.08259 | 149.8 |
| [M+NH4]+ | 234.12369 | 163.5 |
| [M+K]+ | 255.05303 | 151.2 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu m/z refers to the mass-to-charge ratio of the adduct.
Integration of Multi-Scale Modeling Approaches
Future research will likely see the integration of multi-scale modeling to bridge the gap between quantum mechanical accuracy and large-scale system dynamics. youtube.com Methodologies like the Heterogeneous Multiscale Method allow for the creation of reliable models for complex systems where a distinct separation of scales is not present. youtube.com This approach involves the concurrent coupling of a macro-scale model with a micro-scale model, which can compute necessary parameters "on the fly". youtube.com
For a compound like this compound, this could mean simulating its diffusion and interaction within a complex biological environment, such as a cell membrane or a protein complex. Machine learning can be used to develop a model that is as accurate as quantum mechanics but far more computationally efficient, enabling simulations of larger systems over longer timescales. youtube.com This would allow for the calculation of key properties, like diffusion coefficients at room temperature, which are difficult to obtain experimentally but crucial for understanding a drug's behavior. youtube.com
Leveraging Machine Learning in Drug Discovery
Machine learning (ML) is rapidly transforming the drug discovery process by making it faster and more cost-effective. chemmethod.com High-Throughput Virtual Screening (HTVS), an ML-based approach, has been successfully used to identify novel pyrazole-based inhibitors for targets like cyclin-dependent kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.com
Beyond screening, ML algorithms are being developed to predict the fundamental properties of novel compounds. researchgate.net Data-driven approaches that integrate ML with methods like density functional theory (DFT) can efficiently design new molecules and predict their characteristics. researchgate.net For instance, various ML models have been evaluated for their ability to predict the crystalline density of pyrazole-based energetic materials, with the random forest algorithm showing the best predictive performance in one study. researchgate.net This predictive power allows researchers to prioritize the synthesis of only the most promising candidates.
Table 2: Performance of Machine Learning Algorithms in Predicting Crystalline Density of Pyrazole-Based Compounds
| Algorithm | Pearson's Correlation Coefficient (RTR) | Cross-validation Coefficient (QCV) | External Validation Coefficient (QEX) |
|---|---|---|---|
| Multilinear Regression | - | - | - |
| Artificial Neural Network | - | - | - |
| Support Vector Machines | - | - | - |
| Random Forest | 0.9273 | 0.7294 | 0.7184 |
Data adapted from a 2025 study on the discovery of pyrazole-based energetic materials. researchgate.net The random forest algorithm demonstrated the highest predictive accuracy.
Exploration of Novel Therapeutic Targets
The pyrazole scaffold is a versatile pharmacophore present in drugs targeting a wide array of diseases. nih.govnih.gov Research into derivatives of this compound continues to expand the list of potential therapeutic applications. Synthesized derivatives have shown promise as anti-inflammatory agents, suggesting a potential mechanism via COX-2 inhibition. nih.govproquest.comneuroquantology.com
In oncology, pyrazole compounds are being investigated as inhibitors of various protein kinases that are critical for cancer cell growth and survival, such as RET, EGFR, and HER-2. nih.govnih.govnih.gov Another significant area of research is in infectious diseases, where pyrazole derivatives have been identified as potent antibacterial agents that work by inhibiting fatty acid biosynthesis. nih.gov The broad biological activity of the pyrazole core suggests that further screening could uncover activity against other targets, such as the cannabinoid CB1 receptors implicated in obesity and schizophrenia. nih.gov
Table 3: Potential Therapeutic Targets for Pyrazole Derivatives
| Therapeutic Area | Potential Target(s) | Compound Class Example |
|---|---|---|
| Oncology | RET kinase, EGFR, HER-2, CDK8 | Substituted Pyrazoles nih.govchemmethod.comnih.gov |
| Inflammation | COX-2 | 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acid derivatives nih.govproquest.com |
| Infectious Disease | Fatty Acid Biosynthesis (FAB) | Anilinomethyl-phenyl-pyrazole derivatives nih.gov |
| Metabolic/CNS Disorders | Cannabinoid CB1 Receptors | Substituted Pyrazolines nih.gov |
Applications in Materials Science
An emerging and highly innovative research avenue for pyrazole-based compounds is in the field of materials science, specifically as high-density energetic materials. researchgate.net The unique aromatic and heterocyclic structure of pyrazoles provides high energy content per unit mass and high crystalline density, making them attractive candidates for use in propellants and explosives. researchgate.net
An efficient strategy combining data-driven machine learning with density functional theory (DFT) has been developed to design novel pyrazole-based energetic materials. researchgate.net This integrated approach accelerates the discovery process by predicting the performance of designed compounds before their synthesis. DFT calculations have been shown to predict crystalline densities with high accuracy, closely matching experimental values. researchgate.net This opens a new frontier for compounds like this compound, suggesting that with appropriate functionalization, its core structure could be adapted for advanced material applications beyond medicine.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid?
- Methodological Answer : The synthesis typically involves condensation of pyrazole derivatives with propanoic acid precursors. For example, pyrazole intermediates can be functionalized via diazomethane-mediated alkylation under cooled conditions (-20°C) in dichloromethane, followed by purification using column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol . Key steps include refluxing with chloranil in xylene (25–30 hours) to dehydrogenate intermediates, yielding the target compound .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- FTIR : Peaks at ~1700–1710 cm⁻¹ (C=O stretch), 1600–1610 cm⁻¹ (C=N), and 1240–1250 cm⁻¹ (C-O) confirm functional groups .
- NMR : ¹H NMR in DMSO-d6 shows pyrazole proton signals at δ 8.16–8.39 ppm and aromatic protons at δ 6.89–7.51 ppm .
- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and spatial configurations .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Recrystallization from methanol or 2-propanol is standard. For complex mixtures, column chromatography with ethyl acetate/hexane (1:4) resolves impurities. High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for analytical validation .
Advanced Research Questions
Q. How do substituents on the phenyl ring affect the compound’s reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilic substitution at the pyrazole ring, while electron-donating groups (e.g., -OCH₃) stabilize intermediates. For example:
Q. What mechanistic insights explain side reactions during synthesis?
- Methodological Answer : Competing pathways, such as over-alkylation or ring-opening, arise from prolonged reaction times or excess reagents. Kinetic studies using time-resolved NMR reveal that maintaining temperatures below -15°C minimizes diazomethane decomposition, reducing byproducts . GC-MS analysis identifies intermediates like 4-arylidene derivatives, guiding optimization .
Q. How can computational tools predict biological activity?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling assess interactions with targets like cyclooxygenase-2 (COX-2). PubChem-derived descriptors (e.g., topological polar surface area = 78.9 Ų) predict membrane permeability, while QSAR models correlate pyrazole ring substituents with anti-inflammatory activity .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for analogs: How to resolve?
- Analysis : Variations (e.g., 122–124°C vs. 240–242°C) arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and powder XRD distinguish crystalline phases. Recrystallization in polar solvents (methanol) stabilizes the thermodynamically favored form .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use fume hoods for synthesis due to volatile reagents (diazomethane). SDS data (e.g., CAS 38196-09-7) indicate moderate toxicity; PPE (gloves, goggles) and waste neutralization (5% NaOH) are mandatory .
Structural Analysis
Q. How is X-ray crystallography applied to confirm stereochemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
